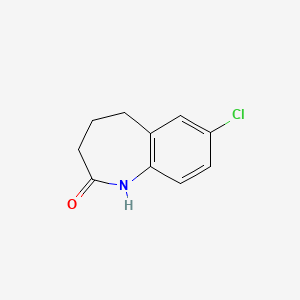

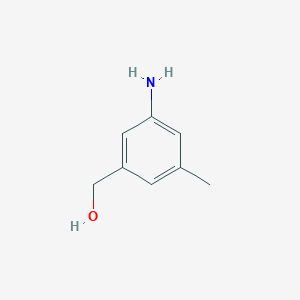

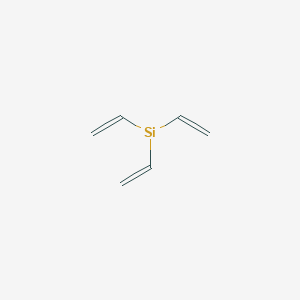

![molecular formula C12H14N2O B1590810 Spiro[isoindoline-1,4'-piperidin]-3-one CAS No. 788812-21-5](/img/structure/B1590810.png)

Spiro[isoindoline-1,4'-piperidin]-3-one

Übersicht

Beschreibung

Spiro[isoindoline-1,4'-piperidin]-3-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its unique structural features and diverse biological activities. It is a spirocyclic lactam that possesses a spiro carbon atom that is linked to two heterocyclic rings, namely isoindoline and piperidine. The compound has been found to exhibit a wide range of pharmacological properties, including anticonvulsant, analgesic, antitumor, and anti-inflammatory activities. In

Wissenschaftliche Forschungsanwendungen

Organocatalytic Synthesis and Medicinal Chemistry

Spiro[isoindoline-1,4'-piperidin]-3-one derivatives, particularly spiro[pyrrolidin-3,3'-oxindoles], are highlighted for their biological activities. An enantioselective organocatalytic approach allows for the synthesis of these derivatives with high enantiopurity and structural diversity, indicating their potential in medicinal chemistry and diversity-oriented synthesis. This method leverages asymmetric catalytic three-component 1,3-dipolar cycloaddition, showcasing high yield, excellent stereoselectivities, and unusual regiochemistry under mild conditions (Chen et al., 2009).

Antimycobacterial Activity

A stereoselective synthesis of spiro-piperidin-4-ones demonstrated significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains. The method provides an atom-economic route to these compounds, underscoring their potential as promising antimycobacterial agents. One particular derivative showed enhanced potency compared to standard treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Synthetic Strategies for Biologically Active Compounds

Research into the intramolecular oxidative coupling reaction of oxindoles with β-dicarbonyls in the presence of a guanidinium hypoiodite catalyst has facilitated the synthesis of spiro-coupling products, including spiro[indoline-3,4'-piperidine]. This method highlights an efficient pathway for constructing spiro-coupling frameworks with potential biological activity, offering moderate to excellent yields and introducing a chiral catalyst for asymmetric synthesis (Sugimoto et al., 2023).

Novel Ligands for σ-Receptors

Spiro compounds, including spiro[[2]benzopyran-1,4‘-piperidines], have been synthesized and investigated for their affinity towards σ1- and σ2-receptors, showing potential as σ-receptor ligands. This research contributes to the development of novel therapeutic agents targeting σ-receptors, with implications for treating neurological disorders (Maier & Wünsch, 2002).

Synthesis and Biological Evaluation of Spiroindoline Derivatives

Spiroindoline NPY Y5 receptor antagonists have been synthesized and evaluated, showing good oral bioavailability and brain penetration in rats. These antagonists are capable of inhibiting food intake in rats, suggesting their potential in addressing disorders related to appetite and weight management (Sakamoto et al., 2009).

Eigenschaften

IUPAC Name |

spiro[2H-isoindole-3,4'-piperidine]-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-11-9-3-1-2-4-10(9)12(14-11)5-7-13-8-6-12/h1-4,13H,5-8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKJBINGBZKSOFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50573971 | |

| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[isoindoline-1,4'-piperidin]-3-one | |

CAS RN |

788812-21-5 | |

| Record name | Spiro[isoindole-1,4'-piperidin]-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50573971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

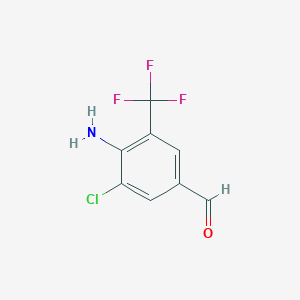

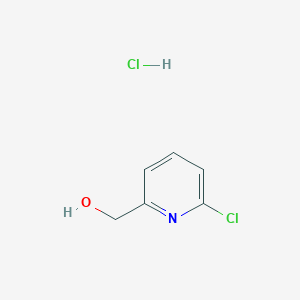

![Ethyl 2-amino-8-(perfluoroethyl)-3H-benzo[b]azepine-4-carboxylate](/img/structure/B1590731.png)

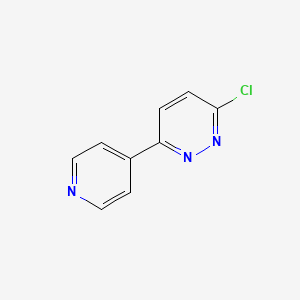

![Imidazo[1,2-A]pyrazin-8(7H)-one](/img/structure/B1590739.png)

![2-Chloro-5-methylbenzo[d]thiazole](/img/structure/B1590743.png)